(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide
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Overview
Description
“(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide” is a complex organic compound that contains an imidazole ring fused with a thiazole ring . Imidazole and thiazole are both five-membered heterocyclic compounds, with imidazole containing two nitrogen atoms and thiazole containing one nitrogen atom and one sulfur atom . Compounds containing these moieties have been synthesized and shown to exhibit potent biological activity .
Synthesis Analysis
The compound can be synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating . The ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane whereas the thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring fused with a thiazole ring . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .
Chemical Reactions Analysis
The compound is synthesized through a series of reactions involving 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . The ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane whereas the thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .
Scientific Research Applications
- Application : Researchers have synthesized derivatives of (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide and tested them for in vitro anticancer activity against human cancer cell lines. Notably, compounds bearing 3,4,5-trimethoxyphenyl and pyridin-4-yl substituents on the isoxazole ring showed promising activity against prostate, lung, and breast cancer cells .
- Application : (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide derivatives have demonstrated submicromolar inhibitory activity against various tumor cell lines, making them potential PI3K inhibitors for cancer treatment .
- Application : Compounds related to (E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide have been investigated for their potential in targeting these proteins .
- Application : The compound’s isoxazole ring-containing derivatives have been explored for their antimicrobial, anti-inflammatory, and antitubercular properties, among others .
- Application : Researchers have considered direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .
Anticancer Activity
PI3K Inhibition
ROR1 and Aurora Kinase Targeting
Isoxazole Ring-Containing Derivatives
Imidazo[1,2-a]pyridine Derivatives
Other Potential Activities
Mechanism of Action
Target of Action
Similar compounds have been found to target mycobacterium tuberculosis (mtb) h37ra .
Mode of Action
It’s suggested that similar compounds selectively inhibit mtb .
Biochemical Pathways
Similar compounds have been found to interact with the pantothenate synthetase of mtb .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mtb h37ra .
Action Environment
Similar compounds have been evaluated for in vitro antitubercular activity .
properties
IUPAC Name |
(E)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,13-10-15-4-2-1-3-5-15)21-17-8-6-16(7-9-17)18-14-22-11-12-25-19(22)20-18/h1-14,21H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNBKPUWSOOS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide |
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